Saccharin sodium salt hydrate

説明

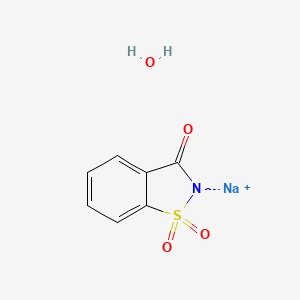

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;1,1-dioxo-1,2-benzothiazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINXNKPZLFISPD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992), Dry Powder; Liquid, White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Sodium saccharin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

128-44-9, 82385-42-0 | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate (1:1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

greater than 572 °F (Decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Crystallization of Saccharin Sodium Salt Hydrate

Foreword: From Accidental Discovery to Controlled Crystallization

First synthesized in 1879 by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University, saccharin holds the distinction of being the first commercially successful artificial sweetener.[1][2][3] Its discovery was serendipitous, a result of Fahlberg noticing an intensely sweet taste on his hand from the compound benzoic sulfimide he had been working with.[2] While saccharin itself (the acidic form) is only slightly soluble in water, its utility in the food, beverage, and pharmaceutical industries is almost exclusively realized through its salt forms, most commonly sodium saccharin.[4][5][6] The primary reason for this is its dramatically increased aqueous solubility, which makes it far easier to incorporate into formulations.[7][8][9][10]

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying chemical principles governing the synthesis of the saccharin molecule, its conversion to the highly soluble sodium salt, and the critical final step of crystallization to yield a pure, stable hydrate. We will examine the established industrial pathways and provide a detailed, validated protocol for the laboratory-scale synthesis and crystallization, emphasizing the causality behind each experimental choice to ensure both scientific integrity and successful replication.

Part 1: The Synthesis of the Saccharin Moiety: Two Industrial Pathways

Before the sodium salt can be formed, the core saccharin molecule (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) must be synthesized. Two major industrial processes have dominated its production history: the Remsen-Fahlberg process and the Maumee process.

The Remsen-Fahlberg Process: The Classic Route

The original and historically dominant method begins with toluene, a readily available petrochemical feedstock.[1][7]

-

Core Reaction Sequence:

-

Sulfonation: Toluene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-toluenesulfonyl chloride.[1][11]

-

Isomer Separation: This step is a critical control point. The desired ortho-toluenesulfonyl chloride is a liquid, while the undesired para-isomer is a solid, allowing for their separation by filtration.[11]

-

Amidation: The purified ortho-toluenesulfonyl chloride is then reacted with ammonia to form o-toluenesulfonamide.[1][12]

-

Oxidation and Cyclization: The methyl group of the sulfonamide is oxidized using a strong oxidizing agent like potassium permanganate.[8][13] This forms a carboxylic acid intermediate which spontaneously cyclizes under the reaction conditions to yield saccharin, which precipitates from the acidic solution.[8]

-

The Maumee Process: An Improved Pathway

Developed in the 1950s, the Maumee process offers a more efficient alternative starting from phthalic anhydride.[7][11]

-

Core Reaction Sequence:

-

Primary Advantage: The key innovation of the Maumee process is that it completely bypasses the formation of ortho/para isomers, thus eliminating the need for a costly and challenging separation step.[11]

References

- 1. Saccharin - Wikipedia [en.wikipedia.org]

- 2. custom-powder.com [custom-powder.com]

- 3. The Pursuit of Sweet | Science History Institute [sciencehistory.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. finetechitg.com [finetechitg.com]

- 8. phexcom.com [phexcom.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]

- 12. Use and preparation of Saccharin sodium_Chemicalbook [chemicalbook.com]

- 13. US4145349A - Process for the production of saccharine - Google Patents [patents.google.com]

physicochemical properties of saccharin sodium salt hydrate for research

An In-depth Technical Guide to the Physicochemical Properties of Saccharin Sodium Salt Hydrate for Research and Development

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just data, but a foundational understanding of the material's behavior, the rationale behind analytical methodologies, and practical insights for its application in pharmaceutical formulations.

Introduction: Beyond Sweetness—An Essential Pharmaceutical Excipient

Saccharin sodium (sodium o-sulfobenzimide) is renowned as one of the oldest artificial, non-nutritive sweeteners.[1][2] Its hydrated salt form is a cornerstone excipient in the pharmaceutical industry, primarily leveraged for its intense sweetness—approximately 300 to 600 times that of sucrose—to mask the often unpleasant taste of active pharmaceutical ingredients (APIs).[3][4] This critical function significantly improves patient compliance, particularly in pediatric and geriatric populations.[5]

Beyond taste-masking, the utility of saccharin sodium in drug development is dictated by its robust physicochemical properties, including its high water solubility, stability across a range of conditions, and well-defined solid-state characteristics.[6][7] A thorough understanding of these properties is paramount for formulation scientists to ensure the development of stable, effective, and palatable drug products. This guide delves into these core attributes, providing both the data and the experimental context necessary for informed application.

Chemical Identity

-

Chemical Name: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate

-

Synonyms: Soluble saccharin, Sodium Saccharinate

-

CAS Numbers:

-

Molecular Formula: C₇H₄NNaO₃S · xH₂O

-

Molecular Weight: 205.17 g/mol (anhydrous basis)[8][12][13]; 241.20 g/mol (dihydrate)[10][14]

Core Physicochemical Properties

A material's behavior in a formulation is a direct consequence of its intrinsic properties. This section details the key physicochemical characteristics of this compound.

Organoleptic and Physical Properties

Saccharin sodium hydrate typically presents as a white, odorless, crystalline powder.[1][8][15] It is efflorescent, meaning it can lose its water of hydration in dry air, potentially altering its physical properties and flow characteristics.[2][8][10] While its primary taste profile is intensely sweet, a notable characteristic is a bitter or metallic aftertaste, which can be detected by a subset of the population.[3][4] This aftertaste can often be mitigated by blending it with other sweeteners or flavorants.[3]

Solubility Profile

A key advantage of saccharin sodium over its parent acid form is its significantly higher aqueous solubility, making it the preferred choice for liquid and oral solid dosage forms.[1][7]

Causality: The sodium salt of the weakly acidic saccharin (pKa ≈ 1.3-1.8) readily dissociates in water, leading to high solubility.[1][16] This is a fundamental principle used in drug development to enhance the solubility of acidic APIs.

The solubility is temperature-dependent, increasing significantly as the temperature rises.[10][17]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) | Reference(s) |

| Water | 20 | ~83 (1 in 1.2) | [7] |

| Water | 25 | ≥10 | [8][18] |

| Water | 35 | 143 | [17][19] |

| Water | 50 | 187 | [10][17][19] |

| Ethanol (95%) | 20 | ~2 (1 in 50) | [7] |

| Ethanol | - | Sparingly soluble | [10] |

| Propylene Glycol | 25 | ~28.6 (1 in 3.5) | [7][17] |

| Propan-2-ol | - | Practically insoluble | [7] |

Note: Solubility values are compiled from multiple sources and may vary slightly based on the specific hydrate form and experimental conditions.

Solid-State Properties and Polymorphism

Saccharin sodium is known to exist in several crystalline forms, including an anhydrous state and multiple hydrates. This phenomenon, known as polymorphism, is critical in drug development as different forms can exhibit different stability, solubility, and manufacturing properties.

-

Known Forms: Research has identified an anhydrous form, a 2/3 hydrate (triclinic), and a 15/8 hydrate (monoclinic).[20][21][22] The commercially available form obtained from aqueous solutions is typically the monoclinic 15/8 hydrate.[21][22]

-

Interconversion: These forms are enantiotropically related, meaning their stability relationship inverts at a specific transition temperature. At 82°C, the 15/8 hydrated monoclinic form converts to the 2/3 hydrated triclinic form.[20][22] The triclinic form is considered more thermodynamically stable at room temperature.[20][22]

Insight for Researchers: The potential for polymorphic transformation upon heating (e.g., during drying) or exposure to varying humidity is a critical consideration. A change in the hydrate form can impact the final drug product's stability and performance. Therefore, solid-state characterization is not just an academic exercise but a crucial quality control step.

Thermal Behavior and Stability

Saccharin sodium is generally stable under typical formulation and storage conditions.[6]

-

Thermal Stability: Significant decomposition occurs only under stressed conditions, such as exposure to high temperatures (125°C) at a low pH (pH 2) for over an hour.[3][4][7]

-

Melting and Decomposition: The melting point is high, with decomposition occurring at temperatures greater than 300°C.[8][11][12] When acidified, the resulting precipitate of saccharin acid has a distinct melting point of 226–230°C, a property used for identification.[10][23]

-

Compatibility: An important advantage in formulation is that saccharin sodium does not undergo Maillard browning, a common reaction between reducing sugars and amino acids that causes discoloration and degradation.[3]

Analytical Characterization: Protocols and Rationale

Robust analytical methods are essential to confirm the identity, purity, and physical form of saccharin sodium hydrate. The following protocols are based on standard pharmacopeial and published methods.

Identification Tests

These are qualitative tests to confirm the material is saccharin sodium.

Protocol 1: Acid Precipitation and Melting Point

-

Prepare a 10% w/v solution of saccharin sodium in water.

-

Add 1 mL of hydrochloric acid. A white crystalline precipitate of saccharin acid should form immediately.[24][25]

-

Rationale: This confirms the presence of the saccharin anion, which is protonated by the strong acid to form the water-insoluble free acid.

-

Filter the precipitate, wash with cold water, and dry at 100-105°C.

-

Determine the melting point of the dried precipitate. It should be between 226°C and 230°C.[23]

-

Rationale: The melting point is a distinct physical constant that confirms the identity of the precipitated saccharin acid.

Purity and Assay

Protocol 2: Assay by HPLC (General Method) High-Performance Liquid Chromatography is the gold standard for quantifying saccharin sodium and separating it from potential impurities like o- and p-toluenesulfonamide.[14][26]

-

Mobile Phase: Prepare a suitable buffered mobile phase, for example, a mixture of phosphate buffer and acetonitrile.

-

Chromatographic Column: Use a reverse-phase column, such as a C18, 5 µm, 4.6 mm x 250 mm.

-

Standard Preparation: Accurately weigh and dissolve a known amount of Saccharin Sodium reference standard in the mobile phase to create a standard solution of known concentration.

-

Sample Preparation: Prepare a sample solution with a similar concentration to the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV at 276 nm[23]

-

Column Temperature: 30°C

-

-

System Suitability: Before analysis, inject the standard solution multiple times. The system is suitable if the relative standard deviation (RSD) for replicate injections is less than 2.0% and the tailing factor is between 0.8 and 1.5.

-

Rationale: System suitability tests are a self-validating mechanism, ensuring the chromatographic system is performing adequately to produce reliable and reproducible results.

-

Analysis: Inject the standard and sample solutions. Calculate the content of saccharin sodium in the sample by comparing the peak area of the sample to that of the standard.

Solid-State and Thermal Analysis

Protocol 3: Characterization by DSC and TGA Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information on hydration state, polymorphism, and thermal stability.[20][22]

-

TGA Analysis:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample from ambient temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The stepwise mass loss corresponds to the loss of water of hydration.

-

Rationale: TGA quantitatively measures changes in mass with temperature. This is the most direct way to determine the amount of water in the hydrate and the temperature at which dehydration occurs.

-

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Heat the sample from ambient temperature to 350°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow. Endothermic peaks will correspond to dehydration and melting, while exothermic peaks can indicate decomposition or crystallization events.

-

Rationale: DSC detects thermal transitions. It can identify the dehydration temperature, polymorphic transitions (like the 82°C transition from monoclinic to triclinic form), and the onset of decomposition, providing a thermal "fingerprint" of the material.[20][22][27]

-

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships, ensuring clarity and reproducibility.

Caption: Workflow for Physicochemical Characterization.

Caption: Relationship Between Hydrated Forms.

Conclusion: A Versatile Excipient Requiring Diligent Characterization

This compound is an indispensable tool in the development of palatable oral pharmaceuticals. Its high sweetness, excellent water solubility, and general stability make it a first-line choice for taste-masking.[5][28] However, its utility is deeply rooted in its complex physicochemical nature. Researchers and formulation scientists must be cognizant of its hygroscopicity, potential for polymorphism, and the specific conditions under which it can degrade.

The implementation of a robust analytical characterization program, encompassing chromatographic, thermal, and solid-state techniques, is not merely a regulatory requirement but a scientific necessity. Such a program ensures batch-to-batch consistency, mitigates risks of instability in the final drug product, and ultimately contributes to the development of safe and effective medicines. The protocols and insights provided in this guide serve as a foundation for achieving this critical objective.

References

- 1. Saccharin sodium CAS#: 128-44-9 [m.chemicalbook.com]

- 2. Sodium saccharin [dmishin.github.io]

- 3. Saccharin sodium dihydrate CAS#: 6155-57-3 [m.chemicalbook.com]

- 4. Saccharin - CD Formulation [formulationbio.com]

- 5. finetechitg.com [finetechitg.com]

- 6. Articles [globalrx.com]

- 7. phexcom.com [phexcom.com]

- 8. Sodium saccharin | C7H4NNaO3S | CID 656582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6155-57-3 CAS MSDS (Saccharin sodium dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Saccharin sodium hydrate | CAS#:82385-42-0 | Chemsrc [chemsrc.com]

- 12. This compound [myskinrecipes.com]

- 13. Saccharin - sodium salt [webbook.nist.gov]

- 14. uspnf.com [uspnf.com]

- 15. Saccharin sodium | 128-44-9 [chemicalbook.com]

- 16. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pmcsg.com [pmcsg.com]

- 18. SACCHARIN, SODIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. scribd.com [scribd.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. drugfuture.com [drugfuture.com]

- 24. fao.org [fao.org]

- 25. newdruginfo.com [newdruginfo.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. drugpatentwatch.com [drugpatentwatch.com]

Navigating the Hydrated States of Saccharin Sodium: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and drug development, precision is paramount. The selection of excipients, seemingly inert components, can profoundly influence the stability, manufacturability, and bioavailability of a final drug product. Saccharin sodium, a widely utilized artificial sweetener for taste-masking, is a case in point. Its existence in various hydrated and anhydrous forms necessitates a thorough understanding to ensure consistent and predictable outcomes in formulation development. This technical guide provides an in-depth exploration of the different forms of saccharin sodium, their core physicochemical properties, and the critical implications of hydration state in a pharmaceutical context.

Delineating the Forms of Saccharin Sodium: Anhydrous vs. Hydrated

Saccharin sodium is commercially available in distinct forms, primarily differentiated by the presence or absence of water of crystallization. This seemingly minor difference has significant ramifications for its material properties and handling. The three principal forms encountered are:

-

Saccharin Sodium Anhydrous: The form devoid of any water molecules within its crystal lattice.

-

Saccharin Sodium Dihydrate: Each molecule of sodium saccharin is associated with two molecules of water.

-

Saccharin Sodium Hydrate (Unspecified): This designation is often used when the degree of hydration is not precisely defined or can be variable.

The lack of clarity surrounding the term "hydrate" can introduce variability in experimental and manufacturing processes. Therefore, it is incumbent upon the researcher to ascertain the specific form being used, typically through verification of the Certificate of Analysis (CoA) and in-house analytical testing.

Core Physicochemical Properties: A Comparative Analysis

The hydration state of saccharin sodium directly impacts its fundamental physicochemical properties. The following table summarizes the key identifiers and molecular weights for the anhydrous and dihydrate forms, which are the most commonly specified in pharmaceutical applications.

| Property | Saccharin Sodium Anhydrous | Saccharin Sodium Dihydrate | Authoritative Source |

| CAS Number | 128-44-9 | 6155-57-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄NNaO₃S | C₇H₄NNaO₃S · 2H₂O | [1][2][4] |

| Molecular Weight | ~205.17 g/mol | ~241.20 g/mol | [2][6][7][8][9][10][11] |

It is crucial to note that the CAS number 82385-42-0 is often associated with "saccharin sodium salt hydrate," where the degree of hydration may be variable or unspecified.[6][7][12][13][14] When encountering this CAS number, further analytical characterization to determine the water content is strongly recommended.

The Causality of Form Selection in Drug Development

The choice between anhydrous and hydrated forms of an excipient like saccharin sodium is not arbitrary; it is a deliberate decision driven by an understanding of how water can influence the drug product. The presence of water, even at low levels, can act as a plasticizer, enhancing molecular mobility and potentially accelerating degradation pathways of moisture-sensitive active pharmaceutical ingredients (APIs).[6][7]

Conversely, the hydrated form may offer advantages in terms of stability and handling. Anhydrous forms can be more hygroscopic, readily absorbing moisture from the environment, which can lead to changes in physical properties over time. The dihydrate, being already saturated with water, may exhibit more predictable stability under ambient conditions.

Furthermore, the hydration state can influence solid-state transformations. The dehydration of a hydrated excipient upon heating during a manufacturing process (e.g., drying) or the hydration of an anhydrous form can trigger polymorphic changes in the API or other excipients, impacting dissolution and bioavailability.

Experimental Protocols for Characterization

To ensure the quality and consistency of saccharin sodium used in research and formulation, specific analytical methods must be employed. The United States Pharmacopeia (USP) provides standardized protocols for these determinations.

Determination of Water Content

The water content is the most critical parameter for differentiating the forms of saccharin sodium. Two common methods are employed:

4.1.1 Loss on Drying (LOD)

This gravimetric method determines the amount of volatile matter, primarily water, removed from a sample upon heating.

Experimental Protocol: Loss on Drying (per USP guidance)

-

Accurately weigh a glass-stoppered, shallow weighing bottle that has been previously dried for 30 minutes under the same conditions as the test.

-

Transfer approximately 1-2 g of the saccharin sodium sample to the bottle and accurately weigh the bottle with the contents.

-

Distribute the sample as evenly as practicable by gentle sidewise shaking to a depth of about 5 mm.

-

Place the loaded bottle in a drying oven, remove the stopper, and leave the stopper in the oven as well.

-

Dry the sample at 105 °C for 2 hours.[1]

-

Upon completion, promptly close the bottle, transfer it to a desiccator to cool to room temperature.

-

Once cooled, re-weigh the bottle and its contents.

-

Calculate the percentage loss in weight. For saccharin (the acid form), the USP specifies a loss of not more than 1.0% of its weight.[1][2] For saccharin sodium, the water content can be up to 15%.[5]

4.1.2 Karl Fischer Titration

This is a more specific method for water determination, as it is based on a chemical reaction with water and is less susceptible to interference from other volatile components.

Experimental Protocol: Volumetric Karl Fischer Titration (General Procedure)

-

Apparatus: Utilize an automated Karl Fischer titrator.

-

Reagent Standardization:

-

Add a suitable volume of methanol to the titration vessel.

-

Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the solvent.

-

Accurately weigh a suitable amount of a water standard (e.g., disodium tartrate dihydrate) and add it to the vessel.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

Calculate the water equivalence factor (F) of the reagent in mg/mL.

-

-

Sample Analysis:

-

Neutralize the solvent in the titration vessel as in the standardization step.

-

Accurately weigh and add a suitable amount of the saccharin sodium sample to the vessel.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

Calculate the water content (%) in the sample using the volume of titrant consumed and the previously determined water equivalence factor.

-

Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of saccharin sodium and separating it from potential impurities.

Experimental Protocol: HPLC Analysis (Illustrative Method)

The following is a representative HPLC method for the analysis of sodium saccharin.

-

Chromatographic System:

-

Procedure:

-

Prepare a standard solution of sodium saccharin of known concentration in water.

-

Prepare the sample solution by dissolving a known weight of the saccharin sodium sample in water.

-

Inject the standard and sample solutions into the chromatograph.

-

Compare the retention time of the major peak in the sample chromatogram with that of the standard.

-

Calculate the purity by comparing the peak area of the saccharin peak in the sample to that of the standard.

-

Visualization of Analytical Workflow

The following diagram illustrates the decision-making process and analytical workflow for characterizing an incoming sample of saccharin sodium salt.

Caption: Workflow for the characterization of saccharin sodium salt.

Conclusion

The seemingly simple excipient, saccharin sodium, presents a nuanced challenge in pharmaceutical development due to its varying hydration states. A thorough understanding of the distinct properties of the anhydrous and dihydrate forms, coupled with rigorous analytical characterization, is essential for ensuring the development of robust, stable, and effective drug products. For researchers and drug development professionals, moving beyond a superficial acknowledgment of these forms to a deep, evidence-based understanding is a critical step in mitigating risks and accelerating the path to successful formulation.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. usp.org [usp.org]

- 3. researchgate.net [researchgate.net]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. uspnf.com [uspnf.com]

- 6. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. colorcon.com [colorcon.com]

- 9. jascoinc.com [jascoinc.com]

- 10. jasco-global.com [jasco-global.com]

- 11. researchgate.net [researchgate.net]

- 12. usp.org [usp.org]

- 13. usp.org [usp.org]

- 14. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00259H [pubs.rsc.org]

A Technical Guide to the Solubility of Saccharin Sodium Salt Hydrate in Organic Solvents

Abstract

Saccharin sodium, the salt form of saccharin, is a widely utilized artificial sweetener in the pharmaceutical and food industries.[1][2] Its solubility characteristics are critical for formulation development, purification processes, and quality control. While its aqueous solubility is well-documented, data regarding its behavior in organic solvents is essential for applications such as drug formulation, synthesis, and crystallization. This guide provides a consolidated overview of the solubility of saccharin sodium salt hydrate in various organic solvents, outlines a robust experimental protocol for its determination, and discusses the underlying physicochemical principles governing its solubility.

Introduction: The Significance of Organic Solvent Solubility

Saccharin sodium (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) is prized for its intense sweetness, approximately 300-600 times that of sucrose, and its stability.[2] It is commonly available as a dihydrate (C₇H₄NNaO₃S·2H₂O), which is an efflorescent, white crystalline powder.[3][4] While it is freely soluble in water, its interaction with organic solvents is more nuanced and of significant interest to researchers and formulation scientists.[3][5][6]

Understanding the solubility in organic solvents is paramount for:

-

Pharmaceutical Formulations: Developing liquid dosage forms, such as elixirs, gels, or suspensions, where co-solvents are used to dissolve active pharmaceutical ingredients (APIs) and excipients.[2]

-

Crystallization and Purification: Selecting appropriate anti-solvents for crystallization to control particle size, purity, and yield.

-

Analytical Chemistry: Choosing suitable solvents for chromatographic analysis and sample preparation.

-

Synthesis: As a reactant or catalyst in non-aqueous reaction media.

This guide serves as a practical resource for professionals requiring reliable solubility data and methodologies.

Theoretical Framework: Factors Governing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex process governed by the principle of "like dissolves like."[7][8] Several key factors dictate the extent of solubility:

-

Solvent Polarity: Ionic compounds are most soluble in polar solvents. The polarity of a solvent, often quantified by its dielectric constant, determines its ability to surround and stabilize the sodium cation (Na⁺) and the saccharin anion. Polar solvents can effectively overcome the lattice energy of the crystal.[9]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can interact strongly with the sulfonyl and carbonyl groups of the saccharin anion, promoting dissolution.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[9][10][11] However, this relationship must be determined empirically for each solute-solvent system.

-

Molecular Size: Larger solvent molecules may create steric hindrance, making it more difficult to solvate the ions effectively compared to smaller solvent molecules.[10]

The interplay of these factors determines the thermodynamic equilibrium that defines solubility.

Solubility Data for this compound

Quantitative solubility data for saccharin sodium in various organic solvents is sparse in readily available literature, often described qualitatively. The following table consolidates available information. It is important to note that saccharin sodium is generally less soluble in organic solvents compared to water.

| Solvent | Solvent Class | Solubility Description | Quantitative Value ( g/100 mL) | Reference |

| Ethanol (95% or 96%) | Alcohol | Sparingly soluble | ~2.0 (1 g in 50 mL) | [1][3][12] |

| Ethanol | Alcohol | Soluble | 1g / 50ml | [13] |

| Acetone | Ketone | Soluble | Data not specified | [14][15][16] |

| Glycerol | Polyol | Soluble | Data not specified | [14] |

| Diethyl Ether | Ether | Practically insoluble | Data not specified | [3][14] |

| Chloroform | Halogenated | Slightly soluble | Data not specified | [14][15] |

| Benzene | Aromatic | Slightly soluble | Data not specified | [15] |

Note: "Sparingly soluble" is a pharmacopeial term generally corresponding to a solubility range of 1 part solute in 30-100 parts solvent. The quantitative value for ethanol is calculated from this common description.

Experimental Protocol: Isothermal Equilibrium Method

To obtain precise and reliable solubility data, a standardized experimental approach is crucial. The isothermal equilibrium (or shake-flask) method is a gold-standard technique.[17] This protocol ensures that the measurement reflects a true thermodynamic equilibrium.

Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to ensure the solution reaches saturation. Once equilibrium is established, the supernatant is separated from the undissolved solid, and its concentration is determined using a suitable analytical method.

Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess of this compound (enough to ensure solid remains after equilibrium) to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C). Agitate the vials for a predetermined time (typically 24-72 hours) to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostat bath for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the filtrate into a clean, pre-weighed vial.

-

Quantification:

-

Accurately weigh the vial containing the filtrate to determine the mass of the solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Weigh the vial again to determine the mass of the residual solid saccharin sodium.

-

Alternatively, and more accurately, dilute an aliquot of the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration is required for this.

-

-

Calculation: Express solubility in desired units, such as g/100 mL or g/100 g of solvent.

Key Scientific Considerations

Ensuring Equilibrium

The most critical aspect of this method is ensuring true equilibrium has been reached.[17] This can be validated by taking samples at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium can be assumed.

Influence of Water Content

Saccharin sodium is often a hydrate, and the presence of water can significantly impact its solubility in organic solvents.[3] The hydrate's water molecules can interact with the solvent, altering the dissolution thermodynamics. It is crucial to use a consistent form of the material (i.e., dihydrate) and report the water content if known.

Physicochemical Interactions

The solubility of an ionic compound is a result of the competition between lattice energy (forces holding the crystal together) and solvation energy (forces between ions and solvent molecules).

Caption: Key factors influencing the solubility equilibrium.

For saccharin sodium, polar solvents like ethanol can solvate the Na⁺ and saccharin⁻ ions, breaking the crystal lattice. Non-polar solvents like ether lack the ability to stabilize these ions, resulting in very low solubility.[3]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While it is sparingly soluble in polar organic solvents like ethanol and practically insoluble in non-polar solvents, precise quantitative data often requires empirical determination. The isothermal equilibrium method provides a reliable and accurate means of generating this data. By understanding the underlying physicochemical principles and employing robust experimental techniques, researchers and drug development professionals can effectively utilize saccharin sodium in a wide range of non-aqueous systems.

References

- 1. Sodium saccharin (cas 128-44-9) uses and properties [sellchems.com]

- 2. Saccharin sodium CAS#: 128-44-9 [m.chemicalbook.com]

- 3. Soluble Saccharin, Sodium Saccharin BP USP EP IP FCC Manufacturers [mubychem.com]

- 4. bhm-chemicals.com [bhm-chemicals.com]

- 5. fao.org [fao.org]

- 6. Saccharin - Wikipedia [en.wikipedia.org]

- 7. education.com [education.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. quora.com [quora.com]

- 10. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 11. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 12. Saccharin Sodium BP Ph Eur USP EP IP FCC Food Grade Msnufacturers [anmol.org]

- 13. chembk.com [chembk.com]

- 14. senyan-sweeteners.com [senyan-sweeteners.com]

- 15. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Free saccharin [dmishin.github.io]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Exploratory Studies on Saccharin Sodium Salt Hydrate's Modulation of Gut Microbiota

<

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Interplay Between a Century-Old Sweetener and the Gut's Microbial Ecosystem

For over a century, saccharin has been a ubiquitous component of our food supply, offering sweetness without the caloric cost of sucrose.[1][2] However, its journey has been marked by scientific debate, particularly concerning its long-term health implications.[3][4] In recent years, the focus of this scrutiny has shifted to a new frontier: the intricate and dynamic world of the gut microbiota. Emerging research suggests that this non-nutritive sweetener, once considered biologically inert, may exert a significant influence on the composition and function of the microbial communities residing in our intestines.[5][6] This has profound implications, as alterations in the gut microbiome are increasingly linked to a spectrum of health outcomes, from metabolic disorders to inflammatory conditions.[7][8]

This technical guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing exploratory studies on the modulation of gut microbiota by saccharin sodium salt hydrate. Moving beyond a simple recitation of protocols, this document provides a deep dive into the causal reasoning behind experimental choices, emphasizing the principles of scientific integrity and logical design. As a self-validating system, each proposed step is grounded in established methodologies and supported by authoritative references, ensuring the generation of robust and reproducible data. Our exploration will encompass the fundamental characteristics of saccharin, its known interactions with the gut environment, and detailed protocols for assessing its impact on microbial composition and metabolic function.

Part 1: Foundational Knowledge and Experimental Rationale

Understanding the Subject: this compound

This compound is the most common form of saccharin used in food and beverages.[9] It is a white crystalline powder that is highly soluble in water.[10] Its molecular formula is C7H8NNaO5S.[10] A key characteristic of saccharin is that it is not metabolized by the human body and is excreted largely unchanged in the urine.[2][11] This has historically led to the assumption of its biological inertness. However, the portion that is not absorbed and passes to the colon can interact with the gut microbiota.[12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H8NNaO5S | [10] |

| Molecular Weight | 241.197 g/mol | |

| Appearance | White crystalline powder | [10] |

| Solubility in Water | High | [10] |

| Sweetness (vs. Sucrose) | 300-500 times | [10] |

| Melting Point | >300°C | [9] |

| CAS Number | 82385-42-0 | [13] |

The Gut Microbiota: A Dynamic and Influential Ecosystem

The human gut is home to a complex and diverse community of microorganisms, including bacteria, archaea, fungi, and viruses, collectively known as the gut microbiota. This microbial ecosystem plays a crucial role in human health, contributing to digestion, nutrient absorption, immune system development, and protection against pathogens. An imbalance in the gut microbiota, termed dysbiosis, has been associated with various diseases, including inflammatory bowel disease, obesity, and type 2 diabetes.[5][7]

The Rationale for Investigation: Saccharin's Potential Impact

The central hypothesis driving these exploratory studies is that this compound, despite its non-caloric nature, can directly or indirectly modulate the gut microbiota, leading to downstream physiological effects. The rationale is built on several key observations:

-

Direct Microbial Interaction: Unabsorbed saccharin reaches the colon, where it can be utilized by or inhibit the growth of specific microbial species.[12] Some studies suggest saccharin can have bacteriostatic properties.

-

Alteration of the Gut Environment: Changes in the gut milieu, such as pH or the availability of specific substrates, can be influenced by the presence of artificial sweeteners, thereby indirectly shaping the microbial community.

-

Impact on Gut Barrier Function: Some research indicates that saccharin may disrupt the integrity of the intestinal epithelial barrier, potentially leading to increased intestinal permeability.[14][15] This can influence the interaction between the microbiota and the host immune system.

Part 2: A Step-by-Step Guide to Experimental Design and Execution

A robust exploratory study requires a multi-faceted approach, integrating in vivo and in vitro models with advanced analytical techniques.

In Vivo Animal Studies: A Controlled Environment for Initial Exploration

Rodent models provide a controlled system to investigate the direct effects of saccharin on the gut microbiota and host physiology, minimizing the confounding variables present in human studies.

Caption: Workflow for in vivo animal studies investigating saccharin's effects.

Consistent and proper fecal sample collection is critical for reliable microbiome data.[16][17]

Materials:

-

Sterile collection tubes

-

Dry ice or liquid nitrogen

-

-80°C freezer for storage

Procedure:

-

Place individual animals in a clean, autoclaved cage without bedding.

-

Allow the animal to defecate naturally.

-

Immediately collect the fecal pellet using sterile forceps.

-

Place the pellet into a pre-labeled sterile collection tube.

-

Immediately flash-freeze the tube in liquid nitrogen or on dry ice.

-

Store samples at -80°C until further processing. This is considered the best practice for maintaining microbial composition.[16]

16S rRNA Gene Sequencing: Profiling the Microbial Community

16S rRNA gene sequencing is a widely used method for identifying and classifying bacteria and archaea in a complex microbial sample.[18][19]

Caption: Standard workflow for 16S rRNA gene sequencing analysis.

DNA Extraction (Example using a commercial kit):

-

Homogenize approximately 100-200 mg of frozen fecal sample in the lysis buffer provided by the kit.

-

Follow the manufacturer's instructions for bead beating to mechanically lyse the bacterial cells.

-

Proceed with the purification steps as outlined in the kit protocol to isolate high-quality microbial DNA.[20]

-

Quantify the extracted DNA and assess its purity.

PCR Amplification of the 16S rRNA V4 Region:

-

Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, and PCR buffer.

-

Add the forward and reverse primers targeting the V4 variable region of the 16S rRNA gene.

-

Add the extracted DNA template to the reaction.

-

Run the PCR with the following cycling conditions: initial denaturation, followed by a set number of cycles of denaturation, annealing, and extension, and a final extension step.[18]

-

Verify the PCR product size and purity using gel electrophoresis.[21]

Metabolomics Analysis: Assessing Functional Changes

Changes in the gut microbiota composition can lead to alterations in the metabolic landscape of the gut. Analyzing key microbial metabolites provides functional insights.

SCFAs (e.g., acetate, propionate, and butyrate) are major products of bacterial fermentation of dietary fibers in the colon and have important roles in host health.

Table 2: Protocol for SCFA Analysis by Gas Chromatography (GC)

| Step | Description | Reference(s) |

| 1. Sample Preparation | Homogenize fecal samples in deionized water. Acidify the sample to a pH < 3.0. Add an internal standard (e.g., 2-ethylbutyric acid). | [22][23] |

| 2. Extraction | Extract SCFAs with a suitable organic solvent (e.g., diethyl ether). | [23] |

| 3. Derivatization (Optional) | For GC-MS, derivatization may be required to improve volatility and chromatographic separation. | [24] |

| 4. GC Analysis | Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). | [22][23] |

| 5. Quantification | Quantify individual SCFAs based on the peak areas relative to the internal standard and a standard curve. | [22] |

For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for SCFA analysis, often requiring derivatization.[25][26]

The gut microbiota plays a crucial role in bile acid metabolism, converting primary bile acids into secondary bile acids. Alterations in this process can have significant physiological consequences.

Table 3: Protocol for Bile Acid Analysis by LC-MS/MS

| Step | Description | Reference(s) |

| 1. Sample Preparation | Lyophilize fecal samples to remove water. | [27] |

| 2. Extraction | Extract bile acids from the dried feces using an appropriate solvent system (e.g., ethanol/water). | [27][28] |

| 3. Solid-Phase Extraction (SPE) | Clean up the extract using a C18 SPE cartridge to remove interfering substances. | [27] |

| 4. LC-MS/MS Analysis | Separate and quantify individual bile acids using a liquid chromatograph coupled to a tandem mass spectrometer. | [27][28][29] |

| 5. Data Analysis | Identify and quantify bile acids based on their retention times and mass-to-charge ratios compared to authentic standards. | [28] |

Bioinformatics and Statistical Analysis: From Raw Data to Meaningful Insights

The large datasets generated from 16S rRNA sequencing and metabolomics require specialized bioinformatics pipelines and statistical methods for analysis.[30][31]

Caption: A typical bioinformatics pipeline for 16S rRNA gene sequencing data.

Key Analysis Steps:

-

Quality Control: Raw sequencing reads are filtered to remove low-quality sequences and adapters.[30]

-

Denoising/OTU Clustering: High-quality reads are grouped into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).[32]

-

Taxonomic Assignment: ASVs/OTUs are assigned to a taxonomic lineage using a reference database (e.g., Greengenes, SILVA).

-

Alpha Diversity: Measures the diversity within a single sample (e.g., Shannon index, Faith's phylogenetic diversity).

-

Beta Diversity: Compares the microbial composition between different samples (e.g., Bray-Curtis dissimilarity, UniFrac distances).[33]

-

Differential Abundance Analysis: Identifies specific taxa that are significantly different in abundance between experimental groups (e.g., using LEfSe).[33]

Part 3: In Vitro Models and Assessing Gut Barrier Integrity

In Vitro Fermentation Models

In vitro gut fermentation models, such as batch cultures or more complex continuous culture systems (e.g., SHIME), can be used to study the direct effects of saccharin on a representative gut microbial community under controlled conditions. These models allow for the investigation of dose-dependent effects and mechanistic studies that are not always feasible in vivo.

Caco-2 Cell Monolayer for Gut Barrier Integrity

The Caco-2 cell line is a human colon adenocarcinoma cell line that can differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier.

TEER is a measure of the integrity of the tight junctions between cells. A decrease in TEER indicates increased paracellular permeability.[14]

Procedure:

-

Seed Caco-2 cells on permeable supports (e.g., Transwell inserts).

-

Allow the cells to differentiate and form a confluent monolayer (typically 21 days).

-

Treat the apical side of the monolayer with different concentrations of this compound.

-

Measure the TEER at various time points using an epithelial volt-ohm meter.

-

A significant decrease in TEER in saccharin-treated cells compared to controls would suggest a disruption of the barrier function.[15]

Part 4: Concluding Remarks and Future Directions

The exploratory studies outlined in this guide provide a robust framework for investigating the complex interactions between this compound and the gut microbiota. The findings from these studies will be crucial in informing our understanding of the potential health effects of this widely consumed artificial sweetener. Future research should aim to:

-

Translate findings from animal models to human populations through well-controlled clinical trials.

-

Utilize multi-omics approaches, integrating metagenomics, metatranscriptomics, and metaproteomics for a more comprehensive view of the functional changes in the microbiota.

-

Investigate the long-term effects of saccharin consumption on the gut microbiota and host health.

By adhering to rigorous scientific principles and employing advanced analytical techniques, the scientific community can continue to unravel the intricate relationship between our diet, our microbiome, and our overall well-being.

References

- 1. fda.gov [fda.gov]

- 2. Saccharine: What is it, Safety, and More [healthline.com]

- 3. Saccharin - Canada.ca [canada.ca]

- 4. caloriecontrol.org [caloriecontrol.org]

- 5. news-medical.net [news-medical.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The Effects of Artificial Sweeteners on Intestinal Nutrient-Sensing Receptors: Dr. Jekyll or Mr. Hyde? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

- 12. Potential Effects of Sucralose and Saccharin on Gut Microbiota: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C7H6NNaO4S | CID 23696271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Artificial sweetener saccharin disrupts intestinal epithelial cells' barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. quadram.ac.uk [quadram.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 20. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]

- 22. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 23. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. protocols.io [protocols.io]

- 26. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 27. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. gi.testcatalog.org [gi.testcatalog.org]

- 30. Bioinformatics Pipeline For Microbiome Studies [meegle.com]

- 31. cosmos-hub.com [cosmos-hub.com]

- 32. curr-protoc-bioinformatics.qiime2.org [curr-protoc-bioinformatics.qiime2.org]

- 33. Tools for Analysis of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Sodium Saccharin Hydrate Using X-ray Crystallography

Executive Summary

Sodium saccharin, a widely utilized excipient in the pharmaceutical industry for taste-masking, exists in various hydrated crystalline forms.[1] Its solid-state structure, including hydration state and polymorphism, is a critical quality attribute that directly influences the stability, manufacturability, and performance of final drug products. This technical guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of sodium saccharin hydrate, with a primary focus on single-crystal and powder X-ray diffraction techniques. We present not just the procedural steps but the underlying scientific rationale, offering field-proven insights into sample preparation, data acquisition, and structural analysis. This document is designed to serve as an authoritative resource for scientists seeking to characterize this vital pharmaceutical ingredient with precision and confidence.

Part 1: The Imperative for Structural Characterization

Sodium Saccharin: More Than a Sweetener

Sodium saccharin (Sodium 1,1-dioxo-1,2-benzothiazol-3-olate) is the highly water-soluble salt of saccharin, one of the oldest artificial sweeteners.[2] In pharmaceutical formulations, its primary role is to mask the often unpleasant or bitter taste of active pharmaceutical ingredients (APIs), thereby enhancing patient compliance.[3] Its stability and inertness make it a compatible excipient for a wide range of drugs. However, like many small organic molecules, its solid-state properties are not trivial.

Why Crystal Structure Matters in Drug Development

The precise three-dimensional arrangement of molecules and ions in a crystal lattice dictates a material's macroscopic properties. For sodium saccharin hydrate, key considerations include:

-

Hydration State: The number of water molecules incorporated into the crystal lattice can vary, leading to different hydrates (e.g., dihydrate, 1.875-hydrate).[4][5] Changes in humidity and temperature can cause conversion between these forms, impacting powder flow, compressibility, and chemical stability.[3]

-

Polymorphism: The ability to exist in multiple crystal structures. Different polymorphs of the same compound can exhibit different solubilities, dissolution rates, and stability profiles, making polymorph control a regulatory and functional necessity.[6]

-

Structural Complexity: The crystal structure of sodium saccharin hydrate is known to be unusually complex, sometimes featuring a very large number of formula units in the asymmetric unit (high Z'), structural disorder, and intricate hydrogen-bonding networks.[4][5][7]

X-ray crystallography is the definitive analytical technique for unambiguously determining these critical solid-state attributes, providing atomic-level resolution of the crystal structure.[8][9]

Part 2: Foundational Principles of X-ray Crystallography

X-ray crystallography exploits the phenomenon that crystals, with their periodically arranged atoms, act as three-dimensional diffraction gratings for X-rays.[9] When a beam of monochromatic X-rays strikes a crystal, it is scattered by the electrons of the atoms. These scattered waves interfere with one another, producing a unique diffraction pattern of spots of varying intensities. By measuring the geometry and intensity of this pattern, the electron density distribution, and thus the arrangement of atoms within the crystal, can be mathematically reconstructed.[10]

For a comprehensive analysis of a pharmaceutical solid like sodium saccharin hydrate, two complementary X-ray diffraction techniques are indispensable:

-

Single-Crystal X-ray Diffraction (SC-XRD): Considered the "gold standard," SC-XRD provides the absolute three-dimensional structure of a molecule, including precise bond lengths, bond angles, and details of intermolecular interactions.[8][9] This requires a high-quality single crystal.

-

Powder X-ray Diffraction (PXRD): This technique is used on a polycrystalline (powder) sample and produces a characteristic one-dimensional diffractogram that serves as a unique "fingerprint" for a specific crystalline phase.[3][11] It is invaluable for routine identification, phase purity analysis, and studying polymorphic transitions.[12]

Part 3: Experimental Workflow: From Sample to Structure

This section details the self-validating protocols required for a successful structural elucidation. The causality behind each step is explained to provide a deeper, experience-based understanding.

Step 1: Crystal Growth — The Crystallographer's Bottleneck

The quality of the final structure is entirely dependent on the quality of the initial crystal. The goal is to obtain a single, well-ordered crystal, free of cracks and inclusions, typically 0.1-0.3 mm in its dimensions.[13]

Protocol: Growing Single Crystals of Sodium Saccharin Hydrate

-

Rationale: Sodium saccharin is highly soluble in water. Slow evaporation is the most straightforward and effective method for growing crystals from such a system, as it gradually increases the concentration to the point of supersaturation, allowing for slow, ordered crystal growth.[13][14]

-

Preparation: Prepare a near-saturated stock solution by dissolving high-purity sodium saccharin dihydrate in deionized water at room temperature in a clean glass vial. Ensure all solute is dissolved.

-

Setup: Transfer the solution to a new, clean vial. The vial should be small to minimize the volume of solvent that needs to evaporate.

-

Controlled Evaporation: Cover the vial with parafilm. Using a fine needle, puncture 2-3 small holes in the parafilm. This is a critical step; the small perforations prevent rapid evaporation, which would cause the compound to crash out as a microcrystalline powder rather than forming large single crystals.[14]

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial daily without disturbing it. Crystals suitable for diffraction may form over several days to a week. They typically appear as colorless, prismatic rods.[5]

-

Harvesting: Once crystals of suitable size are observed, carefully harvest them using a spatula or pipette and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This phase involves precisely measuring the diffraction pattern generated by the single crystal.

Protocol: SC-XRD Data Acquisition

-

Crystal Mounting: Under a microscope, select a high-quality, transparent crystal. Secure the crystal to the tip of a cryo-loop (a small nylon loop) with a minimal amount of cryoprotectant oil.

-

Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

-

Expertise Insight: Flash-cooling is crucial. It vitrifies the residual solvent, minimizes thermal motion of the atoms (leading to higher resolution data), and protects the crystal from radiation damage during the experiment.

-

-

Diffractometer Setup: The instrument consists of an X-ray source (commonly Mo Kα, λ=0.7107 Å, or Cu Kα, λ=1.5418 Å), a goniometer to orient the crystal, and a detector.[8][9] For a complex organic salt, a Molybdenum source is often preferred for better data resolution.[8]

-

Data Collection Strategy: The data collection software will determine an optimal strategy to measure a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., omega and phi scans) and collecting diffraction images at each step.[10][15]

-

Data Acquisition: Initiate the data collection run. A full dataset may take several hours to collect. Key parameters to monitor are resolution, completeness, and redundancy.[10]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step 3: Structure Solution and Refinement

This is the computational process of converting the raw diffraction data into a final, validated 3D atomic model.

Protocol: Structure Solution and Refinement using SHELX

-

Data Processing: The collected images are processed to determine the unit cell dimensions and space group, and to integrate the intensities of each diffraction spot.[10]

-

Structure Solution: For small molecules like sodium saccharin, direct methods are typically used to solve the "phase problem" and generate an initial electron density map. This reveals the positions of most non-hydrogen atoms.[10]

-

Model Building & Refinement: The initial atomic positions are refined against the experimental data using least-squares algorithms, such as those in the SHELXL software package.[16][17] This is an iterative process:

-

Assign atom types (Na, S, O, N, C).

-

Refine atomic positions and isotropic (spherical) displacement parameters.

-

Introduce anisotropic (ellipsoidal) displacement parameters for non-hydrogen atoms.

-

Locate hydrogen atoms from the difference electron density map or place them in calculated positions.

-

Continue refinement until the model converges.

-

-

Validation: The quality of the final model is assessed using several metrics:

-

R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecules.

-

wR2 factor: A weighted R-factor based on squared intensities.

-

Goodness of Fit (GooF): Should be close to 1.0 for a good model.

-

Residual Electron Density: The final difference map should be relatively flat, with no significant peaks or holes.

-

Step 4: Powder X-ray Diffraction (PXRD) for Phase Confirmation

PXRD is used to confirm that the bulk material corresponds to the single crystal structure determined.

Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material with a mortar and pestle to achieve a fine, uniform powder. Overly aggressive grinding can induce phase transformations or amorphization.[18]

-

Data Collection: Place the powder on a zero-background sample holder. Collect the diffraction pattern over a wide angular range (e.g., 5-70° 2θ) using a powder diffractometer, typically with Cu Kα radiation.[12][19]

-

Analysis: The resulting diffractogram, a plot of intensity vs. 2θ angle, is a characteristic fingerprint of the crystalline phase. This experimental pattern is compared to a pattern calculated from the SC-XRD structure to confirm the phase identity and purity of the bulk sample.[11]

Part 4: The Crystal Structure of Sodium Saccharin 1.875-Hydrate

The most extensively studied form of sodium saccharin hydrate is the complex 1.875-hydrate (Na(C₇H₄NO₃S)·1.875H₂O or 15/8 hydrate).[4][5] Its structure reveals a fascinating level of complexity that underscores the need for high-quality crystallographic analysis.

The structure is characterized by a very large unit cell with 16 formula units in the asymmetric unit (Z' = 16), which is highly unusual for a small molecule.[5][7] This complexity arises from a combination of ordered and disordered regions within the same crystal.[4][20]

Table 1: Representative Crystallographic Data for Sodium Saccharin 1.875-Hydrate (Data adapted from Rekis et al., 2020)[5]

| Parameter | Value |

| Chemical Formula | C₇H₄NNaO₃S · 1.875H₂O |

| Formula Weight | 241.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.5918 (11) |

| b (Å) | 28.3628 (16) |

| c (Å) | 34.0152 (19) |

| β (°) | 90.435 (2) |

| Volume (ų) | 17951.3 (17) |

| Z | 64 |

| Z' | 16 |

| Temperature (K) | 298 |

| Radiation (Å) | 0.5000 (Synchrotron) |

| Final R1 [I > 2σ(I)] | 0.0651 |

| CCDC Deposition Number | 1963817 |

Coordination and Hydrogen Bonding

The crystal packing is dominated by the coordination of the sodium ions and an extensive hydrogen-bonding network involving the water molecules and the saccharinate anions.

-

Sodium Ion Coordination: The Na⁺ ions exhibit flexible coordination geometries, interacting primarily with the hard oxygen donor atoms from the carbonyl and sulfonyl groups of the saccharinate anions, as well as the oxygen atoms of the water molecules.[4][21] This coordination links the components into a stable three-dimensional framework.

-